molecular formula C9H10N2O2 B2596449 4-(3-Aminophenoxy)azetidin-2-one CAS No. 1909308-77-5

4-(3-Aminophenoxy)azetidin-2-one

Cat. No. B2596449
CAS RN: 1909308-77-5
M. Wt: 178.191
InChI Key: AFCFQQHSCJFJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Aminophenoxy)azetidin-2-one” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “4-(3-Aminophenoxy)azetidin-2-one” is represented by the InChI code 1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) .


Chemical Reactions Analysis

While there are many studies on the reactivity of azetidines, specific chemical reactions involving “4-(3-Aminophenoxy)azetidin-2-one” are not readily found in the literature .

Scientific Research Applications

Antibacterial Activity

Spiro-azetidin-2-one derivatives exhibit antibacterial properties. The inherent rigidity of spirocyclic compounds, with the quaternary spiro carbon, contributes to their bioactivity. These compounds have been explored as potential antibiotics, building upon the success of life-saving penicillin and cephalosporin antibiotics derived from the β-lactam ring .

Anticancer Potential

Research has highlighted the anticancer activity of spiro-azetidin-2-one compounds. Their unique structure and potential interactions with molecular targets make them promising candidates for cancer therapy. Further studies are needed to elucidate specific mechanisms and optimize their efficacy .

Cholesterol Absorption Inhibition

Monocyclic β-lactams (azetidin-2-ones) have been investigated for their ability to inhibit cholesterol absorption. These compounds may play a role in managing lipid metabolism and cardiovascular health. Understanding their impact on cholesterol homeostasis is crucial for therapeutic applications .

Versatile Building Blocks

Spiro-azetidin-2-ones have emerged as versatile building blocks in organic synthesis. Researchers have utilized them in the synthesis of amino acids, alkaloids, and other biologically active molecules. Their unique reactivity and stability make them valuable tools for medicinal chemistry .

Antifungal Properties

While antibacterial effects are well-documented, spiro-azetidin-2-one derivatives also exhibit antifungal activity. Evaluations against strains such as T. harzianum and A. niger have shown promise. These findings open avenues for developing novel antifungal agents .

Drug Design and Optimization

Researchers explore spiro-azetidin-2-one scaffolds for drug design. By modifying substituents and functional groups, they aim to enhance bioactivity, selectivity, and pharmacokinetic properties. Rational design strategies can lead to novel drug candidates .

properties

IUPAC Name

4-(3-aminophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCFQQHSCJFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenoxy)azetidin-2-one

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